ML281

Overview

Description

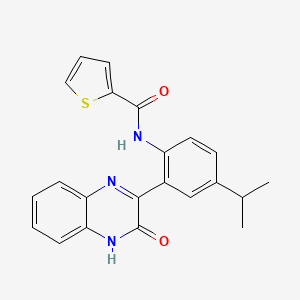

ML281 (CAS: 1404437-62-2) is a quinoxalinone-based small-molecule inhibitor of serine/threonine kinase 33 (STK33), with a potent IC50 value of 14 nM . It exhibits remarkable selectivity for STK33, showing 700-fold greater potency over PKA, and is designed to target KRAS-dependent cancer cells . Structurally, this compound consists of a quinoxalinone core substituted with a thiophene-2-carboxamide group and an isopropylphenyl moiety, contributing to its binding affinity and selectivity .

Key pharmacological properties include:

- High plasma protein binding: 99.6% in humans and 99.9% in mice .

- Solubility: 105 mg/mL in DMSO (269.6 mM) .

- Off-target activity: Inhibits FLT3 and KDR at higher concentrations, necessitating careful dosing in cellular assays .

This compound is widely used in studies exploring synthetic lethality in KRAS-mutant cancers and miRNA regulation .

Preparation Methods

Synthetic Pathway and Key Reaction Steps

The synthesis of ML281 centers on a quinoxalinone core structure, with strategic substitutions to enhance STK33 inhibition and selectivity. The primary route involves a two-step process: amide bond formation followed by condensation with benzene-1,2-diamine (Figure 1) .

Initial Amidation Reaction

The eastern phenyl ring of this compound is functionalized via amidation of substituted isatin derivatives with thiophene-2-carbonyl chloride . This step introduces the thiophene carboxamide group critical for binding affinity. For example, reacting 4-isopropylisatin with thiophene-2-carbonyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) yields the intermediate N-(4-isopropyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)thiophene-2-carboxamide .

Condensation with Benzene-1,2-Diamine

The intermediate undergoes condensation with benzene-1,2-diamine in refluxing ethanol, forming the quinoxalinone scaffold. This step establishes the planar aromatic system necessary for kinase binding. The reaction is typically monitored via thin-layer chromatography (TLC), with purification by silica gel column chromatography using gradients of ethyl acetate and hexanes .

Final Optimization

The critical 4-isopropyl substituent on the eastern phenyl ring was identified through SAR studies. Introducing this group increased STK33 inhibition 20-fold (IC50 = 14 nM) compared to earlier analogs, while maintaining >700-fold selectivity over protein kinase A (PKA) and 550-fold selectivity over Aurora kinase B (AurB) .

Structural Modifications and SAR Insights

Systematic modifications to the quinoxalinone core and substituents guided the optimization of this compound (Table 1) .

| Position | Modification | STK33 IC50 (nM) | Selectivity (vs. PKA) |

|---|---|---|---|

| R1 | 4-Isopropyl (this compound) | 14 | >700 |

| R1 | 4-Chloro | 160 | >60 |

| R1 | 4-Trifluoromethoxy | 110 | >90 |

| R2 | Thiophene-2-carboxamide | 14 | >700 |

| R2 | 2-Pyridyl | 280 | Unstable |

Key Findings :

-

The 4-isopropyl group maximized hydrophobic interactions with STK33’s ATP-binding pocket, contributing to the compound’s low nanomolar potency .

-

Substitutions with electron-withdrawing groups (e.g., 4-CF3O) improved activity but compromised solubility .

-

Replacing the thiophene ring with heteroaromatic groups (e.g., pyridyl) reduced stability in DMSO solutions, limiting practical utility .

Analytical Characterization and Quality Control

This compound’s identity and purity were confirmed using advanced analytical techniques:

High-Performance Liquid Chromatography (HPLC)

Batch analysis revealed ≥98% purity by reverse-phase HPLC (C18 column, acetonitrile/water gradient) . Residual solvents (e.g., DCM, ethanol) were quantified via gas chromatography (GC), adhering to ICH guidelines .

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra confirmed the structure:

-

1H NMR (400 MHz, DMSO-d6) : δ 10.45 (s, 1H, NH), 8.45 (d, J = 4.8 Hz, 1H), 7.85–7.20 (m, 10H, aromatic), 3.15 (septet, J = 6.8 Hz, 1H, CH(CH3)2), 1.25 (d, J = 6.8 Hz, 6H, CH(CH3)2) .

-

13C NMR (100 MHz, DMSO-d6) : δ 169.8 (C=O), 154.2 (C=N), 142.1–115.3 (aromatic carbons), 33.7 (CH(CH3)2), 22.1 (CH3) .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) validated the molecular formula C22H19N3O2S (observed [M+H]+ = 390.1278, calculated = 390.1275) .

Scalability and Formulation Challenges

Solubility and Stability

This compound exhibits low aqueous solubility (5.8 μM in PBS), necessitating formulation in organic solvents for in vitro assays . Technical specifications recommend stock solutions in DMSO (e.g., 10 mM), stored at -20°C with limited freeze-thaw cycles .

Plasma Protein Binding

High plasma protein binding (99.6% in humans, 99.9% in mice) complicates in vivo studies, requiring dose adjustments or prodrug strategies .

Scale-Up Synthesis

Kilogram-scale synthesis employs continuous flow chemistry to enhance yield and reduce purification steps. Key parameters:

-

Workup : Liquid-liquid extraction with ethyl acetate and brine, followed by crystallization from methanol/water .

Comparative Analysis with Other STK33 Inhibitors

This compound’s selectivity profile distinguishes it from earlier inhibitors (Table 2) :

| Compound | STK33 IC50 (nM) | PKA Selectivity | AurB Selectivity |

|---|---|---|---|

| This compound | 14 | >700 | 550 |

| Fasudil | 11 | 5 | 5 |

| Compound 1 | 7 | 28 | 0.4 |

Advantages of this compound :

Chemical Reactions Analysis

Types of Reactions: ML281 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the quinoxaline and thiophene moieties. These reactions can be catalyzed by various reagents under controlled conditions .

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

Oxidation and Reduction Reactions: While less common, this compound can undergo oxidation and reduction reactions under specific conditions using reagents like hydrogen peroxide or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various derivatives of this compound with modified functional groups .

Scientific Research Applications

Mechanism of Action

ML281 exerts its effects by selectively inhibiting the activity of serine/threonine kinase 33. This inhibition disrupts the kinase’s role in various cellular processes, including signal transduction and cell cycle regulation . The molecular targets of this compound include the active site of serine/threonine kinase 33, where it binds and prevents the phosphorylation of downstream substrates . This inhibition can lead to reduced cell viability and increased apoptosis in certain cancer cell lines .

Comparison with Similar Compounds

ML281 is compared here with structurally analogous quinoxalinone derivatives and functionally related kinase inhibitors.

Structural Analogs

(a) CFTRact-J027

- Target : Cystic fibrosis transmembrane conductance regulator (CFTR) activator .

- Structural similarity: Shares the quinoxalinone core but lacks the thiophene-carboxamide group.

- Function : Enhances intestinal fluid secretion, contrasting with this compound’s kinase inhibition .

- Selectivity: No significant kinase inhibition reported.

(b) Amgen Compound 1

- Target : STK33 (used as a positive control in this compound studies) .

- Structural similarity: Exact structure undisclosed, but reported as a quinoxalinone derivative.

- Potency : Comparable to this compound in STK33 inhibition but lacks detailed selectivity data .

Functional Analogs (Kinase Inhibitors)

(a) ML280

- Target : STK33 (same as this compound) .

- Key difference : Less selective, with broader kinase inhibition observed in profiling assays .

(b) RKI-1447

- Target : ROCK1/2 (IC50 = 14.5 nM and 6.2 nM) .

- Structural dissimilarity : Pyrimidine-based scaffold.

- Application : Anti-invasive agent in solid tumors, unlike this compound’s focus on KRAS-driven cancers .

(c) SP600125

- Target : JNK (IC50 = 40–90 nM) .

- Selectivity : Broad-spectrum kinase inhibitor with lower specificity than this compound .

Comparative Data Table

Key Research Findings

Selectivity Profile : this compound’s 700-fold selectivity over PKA surpasses most analogs, though off-target FLT3/KDR activity requires caution in studies involving hematopoietic cancers .

Cellular Efficacy: In 17 KRAS-mutant cell lines (e.g., NOMO-1, SKM-1), this compound reduced viability by >50% at 10 µM, while sparing KRAS wild-type cells (e.g., U937, THP-1) .

Structural Advantages: The thiophene-carboxamide group in this compound enhances STK33 binding compared to simpler quinoxalinones like CFTRact-J027 .

Biological Activity

ML281 is a selective inhibitor of the serine/threonine kinase STK33, which has garnered attention in research due to its potential therapeutic applications. The compound has demonstrated significant biological activity, particularly in inhibiting STK33, which is implicated in various cellular processes and diseases.

Chemical Structure : this compound belongs to the quinoxalinone class of compounds, characterized by its specific structural features that confer its biological activity.

Mechanism of Action : this compound exerts its inhibitory effects by binding to the active site of STK33, leading to a conformational change that prevents substrate phosphorylation. This inhibition is crucial for understanding its potential role in cancer therapy, as STK33 is involved in cell survival pathways.

Biological Activity

This compound has been extensively studied for its potency and selectivity:

- IC50 Value : The compound exhibits an IC50 value of approximately 14 nM, indicating high potency against STK33 .

- Selectivity : It shows over 700-fold selectivity for STK33 compared to other kinases, making it a valuable tool for studying the specific functions of this kinase without off-target effects .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines that express STK33. For instance:

- Cell Lines Tested : Studies have utilized multiple cancer cell lines, including breast and lung cancer models.

- Effects on Cell Viability : Treatment with this compound resulted in reduced cell viability and induced apoptosis in a dose-dependent manner.

In Vivo Studies

Preclinical models have also been employed to assess the efficacy of this compound:

- Tumor Models : In xenograft models, this compound administration led to significant tumor growth inhibition compared to control groups.

- Biomarker Analysis : Analysis of tumor samples revealed decreased levels of phosphorylated substrates downstream of STK33, confirming the mechanism of action.

Data Table: Summary of Biological Activity

| Property | Value |

|---|---|

| Compound Name | This compound |

| Target | Serine/Threonine Kinase STK33 |

| IC50 | 14 nM |

| Selectivity | >700-fold over other kinases |

| Effect on Cell Viability | Dose-dependent inhibition |

| Induced Apoptosis | Yes |

Case Studies

Several case studies highlight the application and implications of this compound in cancer research:

-

Case Study 1: Breast Cancer

- Objective : Evaluate the effect of this compound on breast cancer cell lines.

- Findings : Significant reduction in cell proliferation and induction of apoptosis were observed.

-

Case Study 2: Lung Cancer

- Objective : Investigate the therapeutic potential of this compound in lung cancer models.

- Findings : In vivo studies showed substantial tumor shrinkage and improved survival rates in treated animals compared to controls.

Properties

IUPAC Name |

N-[2-(3-oxo-4H-quinoxalin-2-yl)-4-propan-2-ylphenyl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O2S/c1-13(2)14-9-10-16(24-21(26)19-8-5-11-28-19)15(12-14)20-22(27)25-18-7-4-3-6-17(18)23-20/h3-13H,1-2H3,(H,24,26)(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWOYIOLMBQSTQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)NC(=O)C2=CC=CS2)C3=NC4=CC=CC=C4NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.